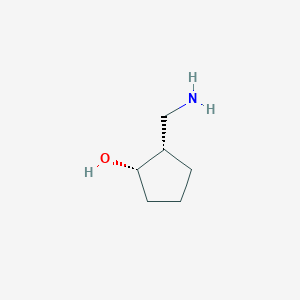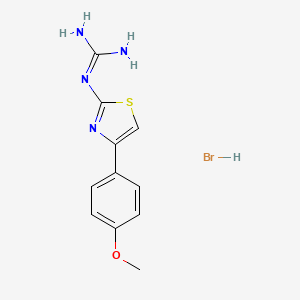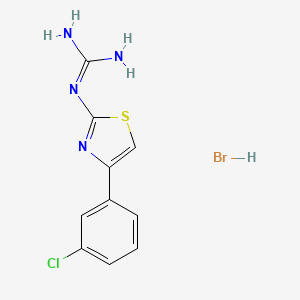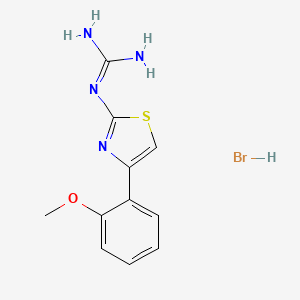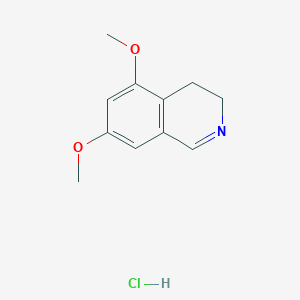
3,4-Dihydro-5,7-dimethoxy-isoquinoline Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydro-5,7-dimethoxy-isoquinoline Hydrochloride is a chemical compound with the molecular formula C11H14ClNO2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 5,7-Dimethoxy-3,4-dihydroisoquinoline involves the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid (PPA) . This reaction yields the desired compound through a series of steps involving condensation and cyclization.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of polyphosphoric acid as a catalyst and the careful control of reaction parameters are crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethoxy-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: It can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or xylene .
Major Products Formed
The major products formed from these reactions include quinoline derivatives, tetrahydroisoquinoline derivatives, and various substituted isoquinolines.
Scientific Research Applications
3,4-Dihydro-5,7-dimethoxy-isoquinoline Hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes.
Industry: It is used in the production of various chemical products and as a research chemical in laboratories.
Mechanism of Action
The mechanism of action of 5,7-Dimethoxy-3,4-dihydroisoquinoline involves its interaction with molecular targets and pathways in biological systems. It can act as a ligand for certain receptors, influencing cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline: A closely related compound with similar chemical properties.
3,4-Dihydroisoquinoline: Another related compound that shares the core isoquinoline structure.
Uniqueness
3,4-Dihydro-5,7-dimethoxy-isoquinoline Hydrochloride is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties. This makes it valuable for specific applications in research and industry .
Properties
CAS No. |
29969-25-3 |
|---|---|
Molecular Formula |
C11H14ClNO2 |
Molecular Weight |
191.233646 |
IUPAC Name |
5,7-dimethoxy-3,4-dihydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C11H13NO2.ClH/c1-13-9-5-8-7-12-4-3-10(8)11(6-9)14-2;/h5-7H,3-4H2,1-2H3;1H |
SMILES |
COC1=CC2=C(CCN=C2)C(=C1)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





